molecular formula C39H66O9 B3306425 1,3,5-Tris(10-carboxydecyloxy)benzene CAS No. 92631-02-2

1,3,5-Tris(10-carboxydecyloxy)benzene

Cat. No.: B3306425
CAS No.: 92631-02-2
M. Wt: 678.9 g/mol
InChI Key: MCFBTTOOZOQCNF-UHFFFAOYSA-N
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Description

1,3,5-Tris(10-carboxydecyloxy)benzene is a compound with the molecular formula C39H66O9. It is known for its unique structure, which consists of a benzene ring substituted with three decyloxy chains, each terminating in a carboxylic acid group. This compound is often used in the formation of self-assembled monolayers and has applications in various fields, including nanotechnology and materials science .

Preparation Methods

The synthesis of 1,3,5-Tris(10-carboxydecyloxy)benzene typically involves the reaction of 1,3,5-trihydroxybenzene with 10-bromodecanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzene ring are replaced by decyloxy chains. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

1,3,5-Tris(10-carboxydecyloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts under basic conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The decyloxy chains can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. .

Scientific Research Applications

1,3,5-Tris(10-carboxydecyloxy)benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,3,5-Tris(10-carboxydecyloxy)benzene exerts its effects is primarily through its ability to form self-assembled monolayers. These monolayers can influence the properties of surfaces, such as hydrophobicity and topography, which in turn affect the behavior of molecules interacting with the surface. The molecular targets and pathways involved include the interaction of the carboxylic acid groups with metal ions and the formation of hydrogen bonds with other molecules .

Comparison with Similar Compounds

1,3,5-Tris(10-carboxydecyloxy)benzene can be compared with other similar compounds, such as benzene-1,3,5-tricarboxamide and benzene-1,3,5-tris(10-carboxydecyloxy)benzene derivatives. These compounds share a similar benzene core structure but differ in the nature and length of the substituent chains. The uniqueness of this compound lies in its ability to form stable monolayers with specific surface properties, making it particularly useful for applications in nanotechnology and materials science .

Properties

IUPAC Name

11-[3,5-bis(10-carboxydecoxy)phenoxy]undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O9/c40-37(41)25-19-13-7-1-4-10-16-22-28-46-34-31-35(47-29-23-17-11-5-2-8-14-20-26-38(42)43)33-36(32-34)48-30-24-18-12-6-3-9-15-21-27-39(44)45/h31-33H,1-30H2,(H,40,41)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFBTTOOZOQCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80758077
Record name 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80758077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92631-02-2
Record name 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80758077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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